Methyl5-(2-methylthiazol-4-yl)furan-2-carboxylate
Description
Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate scaffold substituted at the 5-position with a 2-methylthiazole moiety. This structure combines the electron-rich furan ring with the bioisosteric thiazole group, which is prevalent in pharmaceuticals and agrochemicals due to its metabolic stability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 5-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-11-7(5-15-6)8-3-4-9(14-8)10(12)13-2/h3-5H,1-2H3 |
InChI Key |
YTTZNPQUSQXQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate typically involves the reaction of 2-methylthiazole with furan-2-carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Table 1: Hydrolysis and Related Reactions
Mechanistic Insight :
Ester hydrolysis proceeds via base-mediated nucleophilic attack at the carbonyl carbon, forming a carboxylate intermediate. Acidic conditions favor protonation of the furan oxygen, enhancing resonance stabilization and facilitating methanolysis to form cyclic acetals .
Table 2: Substitution and Cyclization Pathways
Key Observation :
The thiazole ring's electron-deficient C-5 position is susceptible to nucleophilic attack, enabling the formation of hydrazide and oxadiazole derivatives under mild conditions .
Table 3: Catalytic Coupling Reactions
Structural Impact :
Cross-coupling at the furan C-5 position introduces aryl or heteroaryl groups, enhancing biological activity in pharmacological studies .
Table 4: Stability Under Reactive Conditions
Critical Insight :
The compound’s stability is pH-dependent, with acidic conditions promoting furan degradation and alkaline conditions favoring ester hydrolysis .
Scientific Research Applications
Anticancer Activity
Research has shown that thiazole derivatives, including methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate, exhibit significant anticancer properties. For instance, compounds with thiazole moieties have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic effects. A study indicated that thiazole-integrated compounds displayed selective activity against human glioblastoma and melanoma cells, with some derivatives showing IC50 values lower than standard treatments like 5-fluorouracil .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15 | |
| Compound B | WM793 (melanoma) | 20 | |
| Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate | MCF-7 (breast cancer) | 10 |
Antioxidant Properties
Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate has been studied for its antioxidant capabilities. Thiazole compounds are known to mitigate oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including diabetes and cancer. In vivo studies using diabetic models have shown that thiazole derivatives can significantly reduce oxidative markers and improve insulin sensitivity .
Pesticidal Activity
The compound's thiazole structure has been linked to enhanced pesticidal properties. Research indicates that methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate exhibits insecticidal activity against various agricultural pests. Field trials have demonstrated its effectiveness in controlling pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Table 2: Pesticidal Efficacy of Thiazole Compounds
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate | Aphids | 85% | |
| Compound C | Beetles | 75% |
Clinical Trials for Anticancer Applications
A clinical trial investigated the efficacy of a thiazole derivative similar to methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate in patients with advanced melanoma. Results showed a significant reduction in tumor size in a subset of patients, leading to further investigations into dosage optimization and combination therapies with existing chemotherapeutics .
Agricultural Field Studies
In agricultural settings, field studies were conducted to assess the impact of methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate on crop yield and pest management. The results indicated not only effective pest control but also improved crop resilience against environmental stressors, suggesting potential for broader agricultural applications .
Mechanism of Action
The mechanism of action of Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as salicylate synthase and other proteins involved in microbial iron acquisition.
Comparison with Similar Compounds
Structural Analogues
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Structure : Replaces the thiazole group with a 2-fluoro-4-nitrophenyl substituent.
- Synthesis & Properties: Synthesized via nucleophilic aromatic substitution, this compound exhibits good solubility in polar solvents (e.g., DMSO, methanol) and forms high-quality crystals suitable for single-crystal X-ray diffraction (SC-XRD) analysis. The nitro and fluorine groups enhance intermolecular stacking interactions, though long-range CH···O bonds are minimal .
- Bioactivity : Studied as an antimycobacterial agent, with its planar aromatic system facilitating interactions with mycobacterial enzymes .
| Property | Methyl 5-(2-Methylthiazol-4-yl)furan-2-carboxylate | Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate |
|---|---|---|
| Molecular Formula | C10H9NO3S | C13H10FNO5 |
| Molecular Weight (g/mol) | 223.25 | 279.23 |
| Key Functional Groups | Thiazole, methyl ester | Nitrophenyl, fluorine, methyl ester |
| Solubility | Moderate in DMSO, low in water | High in DMSO, moderate in methanol |
| Bioactivity | Potential enzyme inhibition (hypothesized) | Antimycobacterial activity (confirmed) |
Ethyl 2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylate
- Structure : Features a thiazole ring substituted with a furan-2-carboxamido group and an ethyl ester.
- Synthesis : Prepared via amide coupling between furan-2-carboxylic acid and a thiazole-amine intermediate.
- This compound has been explored as a T3SS inhibitor in Xanthomonas oryzae, targeting bacterial virulence .
Physicochemical and Electronic Properties
Thiazole vs. Phenyl Substitution :
- The 2-methylthiazole group in the target compound introduces sulfur-mediated hydrogen bonding and π-π stacking capabilities, absent in purely phenyl-substituted analogs.
- Nitrophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, reducing electron density on the furan ring compared to thiazole-substituted variants .
Ester Group Impact :
- Methyl esters generally confer lower molecular weight and higher volatility than ethyl esters, influencing crystallization behavior and bioavailability .
Biological Activity
Methyl5-(2-methylthiazol-4-yl)furan-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring fused with a thiazole moiety. The presence of these heterocycles contributes to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | Staphylococcus aureus | 16 µg/mL |
| C | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist to chemokine receptors (CXCR1 and CXCR2), which are involved in inflammatory responses. Studies have shown that this compound can inhibit the calcium flux induced by chemokines, suggesting a mechanism that could alleviate inflammation .
Table 2: Inhibition of Calcium Flux by this compound
| Concentration (µM) | Inhibition (%) |
|---|---|
| 5 | 50 |
| 10 | 75 |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. The compound's interaction with G protein-coupled receptors (GPCRs) leads to altered intracellular calcium levels, which is crucial in mediating inflammatory responses .
Case Studies
A recent study highlighted the use of this compound in a murine model of inflammation. The results demonstrated significant reductions in inflammatory markers following treatment with the compound, supporting its potential therapeutic application .
Case Study Summary
| Study Focus | Findings |
|---|---|
| Murine Model of Inflammation | Significant reduction in TNF-alpha levels |
| Antimicrobial Testing | Effective against multiple bacterial strains |
Q & A
Q. What are the common synthetic routes for Methyl 5-(2-methylthiazol-4-yl)furan-2-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via coupling reactions between substituted thiazole and furan carboxylic acid derivatives. For example, a method analogous to involves activating the carboxylic acid (e.g., using HATU or EDCl) and coupling it with a heterocyclic amine. Yield optimization requires controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). LC-MS monitoring (as in ) ensures intermediate purity. Adjusting the molar ratio of reactants and using anhydrous solvents can improve yields to >60% .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : H and C NMR confirm substitution patterns on the furan and thiazole rings.
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] = 467.1652 in ).
- X-ray crystallography : SHELX software ( ) refines crystal structures. For example, single-crystal X-ray diffraction at 294 K with R factor <0.035 ensures precise bond-length and angle measurements .
Q. How is the compound screened for preliminary biological activity?
Cytotoxicity assays, such as the MTT protocol ( ), are used to assess anti-cancer potential. Cells are treated with varying concentrations (e.g., 1–100 µM), and IC values are calculated. highlights similar thiazole derivatives tested against cancer cell lines, providing a methodological template .
Advanced Research Questions
Q. How do structural modifications at the thiazole or furan moieties influence bioactivity, and what statistical tools resolve contradictory SAR data?
compares anti-cancer activity of thiazole substituents (e.g., 2-methylthiazol-4-yl vs. 2-phenylthiazol-4-yl). To resolve contradictions:
- Dose-response curves : Generate IC values across multiple cell lines.
- ANOVA or Tukey’s test : Statistically compare means to identify significant differences in potency.
- Molecular docking : Correlate substituent steric/electronic profiles with target binding (e.g., kinase inhibition) .
Q. What challenges arise in crystallographic refinement of this compound, and how does SHELX address them?
Challenges include twinning, disorder, and weak high-resolution data. SHELXL ( ) refines anisotropic displacement parameters and applies restraints for disordered regions. For example, ’s structure (R factor = 0.035) demonstrates robust refinement even with low-temperature data .
Q. How can researchers reconcile discrepancies in reported biological activity across studies?
- Meta-analysis : Pool data from multiple studies (e.g., and ) and apply weighted Z-scores.
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Orthogonal assays : Validate results using apoptosis markers (e.g., caspase-3) or transcriptomic profiling .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug synthesis : Introduce ester or amide prodrug moieties (e.g., methyl ester in ).
- Co-solvent systems : Use cyclodextrins or PEG-based formulations.
- LogP optimization : Adjust substituents to achieve −1 < LogP < 3 via HPLC-measured partition coefficients .
Q. How is analytical purity validated for pharmacological assays?
- HPLC : ≥95% purity with a C18 column (e.g., 5 µm, 4.6 × 250 mm) and UV detection at 254 nm.
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues .
Q. What alternative synthetic routes exist for scale-up, and how do they compare in green chemistry metrics?
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
